2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID
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Overview
Description
2-(2,3-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a nicotinic acid core with a 2,3-dimethylphenyl group attached to the second position of the pyridine ring. Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethylphenyl)nicotinic acid typically involves the reaction of 2,3-dimethylphenylamine with nicotinic acid or its derivatives. One common method is the amination of 2-chloronicotinic acid with 2,3-dimethylphenylamine under microwave irradiation, using potassium carbonate as a base and water as the solvent .
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethylphenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and kidney diseases.
Industry: Utilized in the development of nonlinear optical materials for optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by inhibiting triglyceride synthesis and reducing the expression of apolipoprotein B-containing lipoproteins . Additionally, it may exert anti-inflammatory effects by interacting with specific receptors and enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications and used as a precursor in the synthesis of various derivatives.
Nicotinamide: Another derivative of nicotinic acid, widely used in medicine for its role in NAD+ metabolism.
2-Bromo aryl derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness: 2-(2,3-Dimethylphenyl)nicotinic acid stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)13-12(14(16)17)7-4-8-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEJTJNYWSLXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624514 |
Source
|
Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225762-88-8 |
Source
|
Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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